Epitinib

Catalog No.
S968869
CAS No.
1203902-67-3
M.F
C24H26N6O2
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epitinib

CAS Number

1203902-67-3

Product Name

Epitinib

IUPAC Name

4-ethyl-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide

Molecular Formula

C24H26N6O2

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C24H26N6O2/c1-4-17-7-6-8-18(13-17)27-23-19-14-21(22(32-3)15-20(19)25-16-26-23)28-24(31)30-11-9-29(5-2)10-12-30/h1,6-8,13-16H,5,9-12H2,2-3H3,(H,28,31)(H,25,26,27)

InChI Key

DQAZPZIYEOGZAF-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C#C)OC

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C#C)OC

Epitinib is a selective small molecule inhibitor targeting the epidermal growth factor receptor (EGFR), primarily developed for the treatment of various cancers, including non-small cell lung cancer and glioblastoma. Its chemical formula is C24H26N6O2, and it has been identified as a promising candidate due to its ability to penetrate the blood-brain barrier effectively, making it suitable for treating brain tumors .

The precise mechanism of action of Epitinib is not fully elucidated in publicly available resources. However, as a kinase inhibitor, it is likely to target specific kinases involved in cell proliferation and survival pathways. Inhibiting these kinases could disrupt uncontrolled cell growth, potentially making Epitinib a candidate for cancer treatment [].

  • In vitro and in vivo studies

    Researchers have conducted laboratory (in vitro) and animal (in vivo) studies to investigate Epitinib's effects on cancer cells. These studies have explored how Epitinib might interfere with the growth and spread of cancer cells PubChem: ).

  • Clinical trials

    There is limited information publicly available on clinical trials involving Epitinib. You can find information on clinical trials at .

Epitinib functions as a tyrosine kinase inhibitor by binding to the ATP-binding site of EGFR, inhibiting its phosphorylation and subsequent activation. This action disrupts downstream signaling pathways involved in cell proliferation and survival. The mechanism involves the formation of hydrogen bonds between Epitinib and specific amino acid residues in the active site of EGFR, similar to other tyrosine kinase inhibitors .

Epitinib exhibits potent anti-tumor activity by selectively inhibiting EGFR signaling pathways. It has demonstrated efficacy in preclinical models, significantly reducing cell proliferation in cancer cell lines that express mutated forms of EGFR. The compound's unique structure allows for effective binding to both wild-type and mutant forms of EGFR, enhancing its therapeutic potential against resistant cancer types .

The synthesis of Epitinib typically involves several key steps:

  • Formation of the Core Structure: The initial step includes the synthesis of the quinazoline core, which is essential for its activity as a tyrosine kinase inhibitor.
  • Introduction of Functional Groups: Various functional groups are introduced through reactions such as alkylation and acylation to enhance solubility and bioavailability.
  • Final Modifications: The final product undergoes purification processes such as crystallization or chromatography to achieve the desired purity levels .

Epitinib is primarily investigated for its application in oncology, particularly in treating cancers associated with aberrant EGFR signaling. Its ability to penetrate the blood-brain barrier makes it a candidate for treating glioblastoma, where conventional therapies often fail due to limited drug delivery to the brain . Additionally, research is ongoing to explore its use in combination therapies with other agents to overcome resistance mechanisms in tumors.

Epitinib shares similarities with several other tyrosine kinase inhibitors but has unique characteristics that differentiate it:

Compound NameTargetUnique Features
ErlotinibEpidermal Growth Factor ReceptorFirst-generation EGFR inhibitor; reversible binding
AfatinibEpidermal Growth Factor ReceptorIrreversible inhibitor; broader activity on HER family
OsimertinibEpidermal Growth Factor ReceptorThird-generation inhibitor; targets T790M mutation
LapatinibHuman Epidermal Growth Factor Receptor 2 (HER2)Dual-targeting HER2 and EGFR; used in breast cancer
DacomitinibEpidermal Growth Factor ReceptorPotent irreversible inhibitor; used in lung cancer

Epitinib's specificity for brain penetration and its selectivity for mutated forms of EGFR make it particularly unique among these compounds .

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

430.21172409 g/mol

Monoisotopic Mass

430.21172409 g/mol

Heavy Atom Count

32

UNII

WZ97ZE4UUG

Dates

Modify: 2024-04-14

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